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molecular formula C17H13NO3 B8609251 3-(2-Benzofuran-1(3H)-ylidene)-5-methoxy-1,3-dihydro-2H-indol-2-one CAS No. 612850-47-2

3-(2-Benzofuran-1(3H)-ylidene)-5-methoxy-1,3-dihydro-2H-indol-2-one

Cat. No. B8609251
M. Wt: 279.29 g/mol
InChI Key: MNPIEVJCBVTFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07060844B2

Procedure details

To a stirred solution of 5-methoxyoxindole (100 mg, 0.61 mmol) in anhydrous THF (5 ml) under nitrogen was added 1.0M LiHMDS/THF solution (1.3 ml, 1.3 mmol). The mixture was stirred at room temperature for 10 minutes, and phthalide (74 mg, 0.55 mmol) was added. The mixture was stirred at room temperature for 5 hours and was then poured into a mixture of THF (10 ml) and 2M HCl (10 ml). The mixture was heated at 45° C. for 30 minutes, cooled to room temperature, and poured into water (125 ml). The resulting solid was separated, washed with water and dried under vacuum to give 3-(3H-Isobenzofuran-1-ylidene)-5-methoxy-1,3-dihydro-indol-2-one (70 mg, 46%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
LiHMDS THF
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6]2.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.C1COCC1.[C:28]1([C:37]2[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=2)[CH2:31][O:30]1)=O.Cl>C1COCC1.O>[C:28]1(=[C:6]2[C:5]3[C:9](=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=3)[NH:8][C:7]2=[O:12])[C:37]2[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=2)[CH2:31][O:30]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC=1C=C2CC(NC2=CC1)=O
Name
LiHMDS THF
Quantity
1.3 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C.C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
74 mg
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 45° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting solid was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(OCC2=CC=CC=C12)=C1C(NC2=CC=C(C=C12)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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